molecular formula C17H27NO2 B12021872 1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime CAS No. 103582-40-7

1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime

Cat. No.: B12021872
CAS No.: 103582-40-7
M. Wt: 277.4 g/mol
InChI Key: ZEOXTTGAOFTAKT-FBMGVBCBSA-N
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Description

1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime is an organic compound with the molecular formula C19H31NO2. It is known for its unique chemical properties and applications in various fields, including chemistry and industry. This compound is particularly interesting due to its ability to form stable complexes with metals, making it useful in extraction processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime typically involves the reaction of 1-(2-Hydroxy-5-methylphenyl)-1-decanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the reagents used.

Scientific Research Applications

1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the extraction of metals from ores, particularly copper, due to its ability to form stable complexes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime involves its ability to form stable complexes with metal ions. The oxime group acts as a chelating agent, binding to metal ions and facilitating their extraction from solutions. This property is particularly useful in hydrometallurgical processes for the extraction of metals like copper.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime
  • 1-(2-Hydroxy-5-methylphenyl)-1-octanone oxime
  • 2-Hydroxy-5-methylbenzophenone oxime

Uniqueness

1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime is unique due to its specific chain length, which influences its solubility and reactivity. Compared to shorter or longer chain analogs, this compound offers a balance between hydrophobicity and hydrophilicity, making it particularly effective in certain extraction processes.

Properties

CAS No.

103582-40-7

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-4-methylphenol

InChI

InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-10-16(18-20)15-13-14(2)11-12-17(15)19/h11-13,19-20H,3-10H2,1-2H3/b18-16+

InChI Key

ZEOXTTGAOFTAKT-FBMGVBCBSA-N

Isomeric SMILES

CCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)C)O

Canonical SMILES

CCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O

Origin of Product

United States

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